3,5-Dichloro-2-methylaniline
Overview
Description
3,5-Dichloro-2-methylaniline: is an organic compound with the molecular formula C7H7Cl2N . It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This compound is a colorless to yellow crystalline solid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methylaniline typically involves the nitration of 2-methyl aniline followed by reduction and chlorination steps. Here is a general synthetic route:
Nitration: 2-Methyl aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3,5-dinitro-2-methylaniline.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3,5-diamino-2-methylaniline.
Chlorination: Finally, the amino groups are selectively chlorinated using reagents like phosphorus pentachloride or thionyl chloride to produce this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3,5-dichloro-2-methylcyclohexylamine.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate under basic conditions.
Major Products:
Oxidation: 3,5-Dichloro-2-methylquinone.
Reduction: 3,5-Dichloro-2-methylcyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-methylaniline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating cellular responses.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Comparison: 3,5-Dichloro-2-methylaniline is unique due to the presence of both chlorine atoms and a methyl group on the aniline ring, which influences its chemical reactivity and physical properties. Compared to other dichloroanilines, it has distinct steric and electronic effects that make it suitable for specific applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
3,5-dichloro-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCBGVAURJAJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598967 | |
Record name | 3,5-Dichloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62077-28-5 | |
Record name | 3,5-Dichloro-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62077-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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